7-((2S)Pyrrolidin-2-YL)indole
Description
Significance of Indole (B1671886) Derivatives in Natural Products and Synthetic Chemistry
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in both natural products and synthetic medicinal chemistry. researchgate.netmdpi.com Its structural importance is underscored by its presence in the essential amino acid tryptophan, a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). mdpi.com
Indole derivatives are widely distributed in nature, particularly in marine organisms, where they form the basis of a large and promising family of alkaloids with a broad spectrum of pharmacological activities. mdpi.combohrium.com These activities include anti-inflammatory, antiviral, and anticancer properties. mdpi.combohrium.com The versatility of the indole scaffold allows for diverse functionalization at various positions, leading to a wide range of biological effects. bohrium.com In synthetic chemistry, the indole ring is a common starting point for the development of new drugs, fragrances, and colorants. mdpi.com The rich chemistry of the indole nucleus continues to be an active area of research for the synthesis of novel compounds with potential therapeutic applications. researchgate.netrsc.orgopenmedicinalchemistryjournal.com
Role of Pyrrolidine (B122466) Moieties in Diverse Biologically Active Molecules
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another crucial scaffold in medicinal chemistry. researchgate.netfrontiersin.org Its non-planar, three-dimensional structure provides a level of molecular complexity and rigidity that is highly desirable in drug design. researchgate.nettandfonline.com This contrasts with its aromatic counterpart, pyrrole, which is planar. nih.gov
Pyrrolidine moieties are found in numerous natural products, particularly alkaloids, and are integral to the structure of many FDA-approved drugs. frontiersin.orgua.es The stereochemistry of the pyrrolidine ring is a key feature, as the presence of chiral centers allows for the creation of stereoisomers with distinct biological profiles. researchgate.net The non-essential amino acid L-proline, which contains a pyrrolidine ring, is a prominent example and is often used as a chiral building block in stereoselective synthesis. nih.gov The incorporation of pyrrolidine scaffolds into molecules can impart a range of biological activities, including antidiabetic, anticancer, antiviral, and anti-inflammatory properties. tandfonline.com
Historical Context of Indole-Pyrrolidine Hybrid Structures in Academic Research
The combination of indole and pyrrolidine rings into hybrid structures has been a subject of interest in academic research due to the promising biological activities exhibited by each individual scaffold. Research groups have explored the synthesis of various indole-pyrrolidine hybrids, recognizing the potential for synergistic or novel pharmacological effects. frontiersin.orgua.es These efforts have included the creation of hybrid compounds incorporating other pharmacophoric moieties like thiourea, thiazole (B1198619), and imidazole (B134444) alongside the indole and pyrrolidine rings. frontiersin.orgua.es
A significant area of investigation has been the synthesis of spiro-pyrrolidine heterocyclic hybrids, where the pyrrolidine ring is linked to another ring system, often an indole or oxindole (B195798), through a shared carbon atom. acs.orgrsc.orgrsc.org These complex structures have shown potential as antimycobacterial and anticancer agents. acs.orgrsc.org The development of multicomponent reactions, such as the 1,3-dipolar cycloaddition, has provided efficient methods for the stereoselective synthesis of these intricate molecules. acs.orgrsc.org
Overview of the Research Landscape for 7-Pyrrolidinylindole Architectures
Recent research has focused on the specific architecture of 7-pyrrolidinylindoles, driven by the discovery of their potential as binders for DCAF15, a substrate receptor of the CUL4-DDB1 ubiquitin ligase complex. researchgate.net The synthesis of a series of 7-(N-aryl pyrrolidinyl) indoles and their oxo-analogs has been undertaken as isosteric mimics of known DCAF15 binders. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
7-pyrrolidin-2-yl-1H-indole |
InChI |
InChI=1S/C12H14N2/c1-3-9-6-8-14-12(9)10(4-1)11-5-2-7-13-11/h1,3-4,6,8,11,13-14H,2,5,7H2 |
InChI Key |
HPEVXHVBZQLNAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=CC3=C2NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Pyrrolidinylindole Derivatives
Classical Approaches to Indole (B1671886) Core Construction Relevant to 7-Substitution
Classical indole syntheses construct the core bicyclic structure from acyclic precursors. Their application to 7-substituted indoles depends on the availability of appropriately ortho-substituted starting materials.
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method involving the acid-catalyzed cyclization of an arylhydrazone. chemicalbook.comwikipedia.org To generate a 7-substituted indole, the corresponding ortho-substituted phenylhydrazine (B124118) is required.
The general mechanism proceeds through the formation of a phenylhydrazone from an ortho-substituted phenylhydrazine and a ketone or aldehyde. wikipedia.org This intermediate, under acidic conditions, tautomerizes to an enamine. A key acs.orgacs.org-sigmatropic rearrangement followed by the loss of ammonia (B1221849) and rearomatization yields the final indole product. wikipedia.org For the synthesis of 7-substituted indole-2-carboxylates, a common strategy involves the Japp-Klingemann reaction, where an ortho-substituted aryldiazonium salt is coupled with a β-keto ester, like ethyl 2-methyl-3-oxobutanoate, to form the necessary arylhydrazone precursor. publish.csiro.au
Key Features of Fischer Indole Synthesis for 7-Substitution:
Starting Material: Requires an ortho-substituted phenylhydrazine.
Catalyst: Brønsted acids (e.g., HCl, H2SO4, PPA) or Lewis acids (e.g., ZnCl2, BF3). wikipedia.org
Versatility: A wide range of ketones and aldehydes can be used, allowing for diverse substitutions on the pyrrole (B145914) ring.
Limitation: Unsymmetrical ketones can lead to a mixture of isomeric products. chemicalbook.com
Madelung Indole Synthesis Modifications
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. chemicalbook.comwikipedia.org This method is inherently suited for producing certain substituted indoles. To obtain a 7-substituted indole, one would start with an N-acyl-2-amino-3-substituted-toluene derivative.
The classical conditions are harsh, often requiring temperatures between 200–400 °C and strong bases like sodium or potassium alkoxides, which limits its use to molecules without sensitive functional groups. chemicalbook.comwikipedia.org However, modern variations have been developed that proceed under milder conditions. For instance, the use of alkyllithium bases like n-butyllithium (BuLi) allows the reaction to occur at or below room temperature, expanding its applicability. chemicalbook.comnih.gov The Smith-modified Madelung synthesis is another significant advancement, employing organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines. wikipedia.org
Reissert Indole Synthesis Strategies
The Reissert synthesis is a multi-step pathway to indoles starting from an ortho-nitrotoluene and diethyl oxalate. chemicalbook.comwikipedia.org The process begins with a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes a reductive cyclization, typically with zinc in acetic acid, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated if desired. chemicalbook.comwikipedia.org
To produce a 7-substituted indole, the corresponding substituted o-nitrotoluene is used as the starting material. thieme-connect.com For example, starting with 2,3-dinitrotoluene (B167053) would lead to a 7-nitroindole (B1294693) derivative. The Reissert synthesis is particularly noted for its utility in preparing 7-substituted indoles, which can sometimes be challenging to access via other classical methods. thieme-connect.comresearchgate.net However, the reaction conditions for the reduction step can influence the outcome, with the potential formation of quinolone derivatives as side products. thieme-connect.com
Bartoli Indole Synthesis for 7-Substituted Indoles
The Bartoli indole synthesis is a highly effective and practical method for creating 7-substituted indoles. chemicalbook.comwikipedia.org The reaction involves treating an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgjk-sci.com
The presence of a substituent at the ortho position is crucial for the success of the reaction; without it, yields are often low or nonexistent. wikipedia.orgjk-sci.com The steric bulk of this ortho group is thought to facilitate the key acs.orgacs.org-sigmatropic rearrangement step in the mechanism. wikipedia.org The reaction proceeds through the initial formation of a nitrosoarene intermediate, which then reacts with a second equivalent of the Grignard reagent. wikipedia.orgjk-sci.com After the sigmatropic rearrangement and subsequent cyclization and dehydration, the 7-substituted indole is formed. jk-sci.com This method is valued for its flexibility and directness in accessing the 7-substituted indole core. wikipedia.orgthieme-connect.com
Modern Synthetic Strategies for Constructing the 7-Pyrrolidinylindole Framework
Direct functionalization of the indole core represents a more atom- and step-economical approach. Recent advances have focused on transition-metal-catalyzed C-H activation, enabling the selective introduction of substituents at the C7 position. researchgate.netacs.org
Metal-Catalyzed C-H Activation and Functionalization at the Indole C-7 Position
The direct functionalization of the indole C-H bonds on the benzene (B151609) ring (C4-C7) is challenging due to the higher intrinsic reactivity of the C2 and C3 positions in the pyrrole ring. goettingen-research-online.deosaka-u.ac.jp To overcome this, strategies have been developed that utilize a directing group on the indole nitrogen. This group coordinates to a metal catalyst, positioning it to selectively activate the C-H bond at the adjacent C7 position. researchgate.net
Various transition metals, including palladium (Pd) and rhodium (Rh), have been successfully employed for C7 functionalization. researchgate.netnih.govrsc.org
Palladium-Catalyzed C7 Arylation: The Shi group demonstrated that a phosphinoyl directing group on the indole nitrogen can direct the palladium-catalyzed arylation of the C7 position with arylboronic acids. acs.orgresearchgate.netacs.orgnih.gov The choice of both the directing group and a pyridine-type ligand was critical for achieving high regioselectivity. acs.orgresearchgate.net
Rhodium-Catalyzed C7 Functionalization: Rhodium catalysts have proven effective for various C7 functionalizations, including alkenylation and alkylation. nih.govresearchgate.net Ma and Tan reported the use of a bulky N-pivaloyl directing group to achieve rhodium-catalyzed C7 alkenylation with acrylates and styrenes. osaka-u.ac.jpnih.govresearchgate.net This approach often requires an oxidant, such as Cu(OAc)2. researchgate.net More recently, electrochemical methods have been developed for rhodium-catalyzed C7-alkenylation, avoiding the need for chemical oxidants. goettingen-research-online.de Other directing groups, such as a novel N-SCy sulfur-containing group, have also been developed to facilitate Rh-catalyzed C7 alkenylation. osaka-u.ac.jp
These C-H activation strategies provide a powerful and direct route to 7-substituted indoles. The installation of the pyrrolidine (B122466) ring could then be envisioned through methods like C-N cross-coupling with a protected 7-haloindole intermediate or by direct C7-amination, a transformation also explored using iridium catalysts. researchgate.net
Table of Key Catalytic Systems for C7-Functionalization
| Catalyst System | Directing Group (N1) | Transformation | Reference(s) |
| Pd(OAc)₂ / Pyridine-type ligand | Phosphinoyl | Arylation | acs.orgresearchgate.netacs.org |
| [CpRhCl₂]₂ / AgNTf₂ / Cu(OAc)₂ | Pivaloyl | Alkenylation | nih.govresearchgate.net |
| Rh(III) Catalyst / Electrochemical | Pivaloyl | Alkenylation | goettingen-research-online.de |
| [CpRhCl₂]₂ / AgNTf₂ / Cu(OAc)₂ | N-SCy (Sulfur) | Alkenylation | osaka-u.ac.jp |
| Ir(III) Catalyst | Not specified | Amidation/Amination | researchgate.net |
Cross-Coupling Reactions for Pyrrolidine Attachment
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of indole derivatives, and their application extends to the formation of C-N bonds between an indole and a pyrrolidine precursor. researchgate.net These methods often involve the coupling of a halogenated indole, such as 7-haloindole, with a suitable pyrrolidine derivative. While direct coupling with pyrrolidine itself can be challenging, N-protected pyrrolidines or their organometallic derivatives are frequently used. The choice of catalyst, ligands, and reaction conditions is crucial to achieving high yields and selectivity. researchgate.net For instance, the Suzuki coupling, which typically involves a boronic acid derivative, and the Buchwald-Hartwig amination are prominent examples of cross-coupling strategies that can be adapted for this purpose.
Research has shown that the electronic nature of the pyridine (B92270) ring in azaindole derivatives, which are structurally related to indoles, can influence the efficiency of metal-catalyzed coupling reactions. mdpi.com This suggests that the electronic properties of the indole ring in 7-substituted derivatives will similarly play a critical role in the outcome of cross-coupling reactions. The regioselectivity of these reactions on polyhalogenated heterocycles is often dictated by the electronic deficiency of the carbon atoms, with the most electron-deficient position being the most reactive. baranlab.org
Cycloaddition Reactions Involving Indole and Pyrrolidine Precursors
[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, represent a powerful and atom-economical approach to constructing the pyrrolidine ring directly onto a pre-existing indole scaffold. nih.govresearchgate.net This method typically involves the in-situ generation of an azomethine ylide from the condensation of an α-amino acid, such as sarcosine (B1681465) or proline, with a carbonyl compound. nih.govmdpi.com The resulting ylide then undergoes a 1,3-dipolar cycloaddition with a dipolarophile.
In the context of synthesizing 7-pyrrolidinylindoles, an appropriately functionalized indole derivative can serve as the dipolarophile. The C2-C3 double bond of the indole ring is predisposed to participate in such cycloaddition reactions. nih.gov The stereoselectivity of the cycloaddition is a key consideration, as it can lead to the formation of multiple stereocenters. mdpi.com The development of asymmetric versions of these reactions, often employing chiral catalysts, is a significant area of research aimed at controlling the stereochemical outcome. rsc.org
For instance, novel spirooxindole-pyrrolidine compounds have been synthesized with high stereoselectivity through the 1,3-dipolar cycloaddition of azomethine ylides with indole-based dipolarophiles. nih.gov These reactions can create complex molecular architectures with multiple stereogenic centers in a single step. nih.gov
Reductive Amination Approaches to Pyrrolidine-Indole Linkages
Reductive amination is a versatile and widely used method for the formation of C-N bonds and is highly applicable to the synthesis of pyrrolidine-indole structures. nih.gov This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. nih.gov
To synthesize 7-pyrrolidinylindoles via this route, one could envision a strategy where a 7-aminoindole is reacted with a suitable diketone precursor of pyrrolidine under reductive conditions. A practical approach for the synthesis of N-aryl-substituted pyrrolidines involves the successive reductive amination of diketones with anilines, catalyzed by an iridium complex via transfer hydrogenation. mdpi.com This methodology could be adapted by using a 7-aminoindole derivative as the amine component.
Furthermore, cascade reactions involving reductive amination have been developed to construct complex heterocyclic systems. For example, a three-step reductive amination domino sequence has been utilized to generate the central pyrrolidine ring in natural product synthesis. nih.gov Such cascade processes, which combine multiple reaction steps in a single pot, offer an efficient pathway to complex molecules and could be engineered for the synthesis of 7-pyrrolidinylindoles. The reduction of aliphatic γ-nitrocarbonyl compounds is another pathway that leads to the formation of polysubstituted pyrrolidines and is a valuable tool in drug development. nih.gov
Stereoselective Synthesis of the (2S)-Pyrrolidine Moiety in 7-Pyrrolidin-2-YL)indole
Achieving the specific (2S) configuration of the pyrrolidine ring is paramount for the biological activity of many pyrrolidine-containing compounds. Several strategies have been developed to control the stereochemistry during the synthesis of the pyrrolidine moiety.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a classical and effective method for inducing stereoselectivity in a reaction. In the synthesis of chiral pyrrolidines, a chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a key bond-forming step. After the desired stereocenter is established, the auxiliary is removed.
A variety of chiral auxiliaries have been employed for this purpose, including those derived from amino acids like proline. For example, (R)-phenylglycinol has been used as a chiral auxiliary in the synthesis of (R)-bgugaine, a pyrrolidine alkaloid. whiterose.ac.uk The synthesis involved the condensation of a diketone with the chiral auxiliary to form a bicyclic lactam, followed by reduction and removal of the auxiliary. whiterose.ac.uk Similarly, the SAMP/RAMP ((S)- and (R)-1-amino-2-methoxymethylpyrrolidine) auxiliaries are well-established for the asymmetric synthesis of chiral amines and could be adapted for the synthesis of the (2S)-pyrrolidine moiety. whiterose.ac.uk
The development of pyrroloimidazolones derived from L-proline as chiral auxiliaries has also been reported. These auxiliaries can act as pseudo-enantiomers, allowing for the synthesis of either enantiomer of the final product from a single chiral source. chim.it
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis offers a more atom-economical and elegant approach to stereoselective synthesis, as it uses a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. bohrium.com This strategy is particularly powerful in the synthesis of chiral pyrrolidines.
Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a highly versatile method for accessing a wide range of stereochemically diverse pyrrolidines. rsc.org Chiral catalysts, often based on transition metals or organocatalysts, can effectively control the enantioselectivity of the cycloaddition. An iridium-catalyzed asymmetric [4+3] cycloaddition of racemic 4-indolyl allylic alcohols with azomethine ylides has been reported for the construction of chiral indole-containing scaffolds. bohrium.com
Another approach is the asymmetric "clip-cycle" synthesis, where a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via metathesis. The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. core.ac.uk Rhodium-catalyzed asymmetric C-H insertion reactions have also been developed to create C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org
Enzymatic or Biocatalytic Routes to Chiral Pyrrolidines
Enzymatic and biocatalytic methods are increasingly recognized for their exceptional stereoselectivity and mild reaction conditions. nih.govresearcher.life Engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the intramolecular C(sp3)-H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. nih.govacs.org This "new-to-nature" biocatalysis provides a direct and efficient route to these valuable building blocks. nih.gov
Another biocatalytic strategy involves the use of amine transaminases (ATAs) or keto reductases (KREDs) for the stereoselective functionalization of pyrrolidine precursors. acs.org For example, a one-pot photoenzymatic synthesis has been reported for N-Boc-3-amino/hydroxy-pyrrolidine with high conversions and greater than 99% enantiomeric excess. researcher.lifeacs.org This method combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction. researcher.lifeacs.org The intramolecular condensation of aminoketones or aminoaldehydes followed by reduction using imine reductases is a prevalent biosynthetic and biocatalytic route to chiral cyclic amines. nih.gov
Derivatization Strategies for Structural Modification of 7-Pyrrolidinylindole
The 7-pyrrolidinylindole scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. Key strategies involve alterations at the indole nitrogen (N-1), the pyrrolidine ring, and the linkage between these two heterocyclic systems.
Functionalization of the Indole Nitrogen (N-1)
The nitrogen atom of the indole ring is a common site for derivatization to modulate the electronic properties and steric bulk of the molecule.
A prevalent method for N-1 functionalization involves the use of protecting groups, which can also serve as functional moieties. For instance, the SEM (2-(trimethylsilyl)ethoxy)methyl) group can be introduced to protect the indole nitrogen. This is typically achieved by treating the indole with SEM-Cl in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). The SEM group can be subsequently removed under acidic conditions or with fluoride (B91410) ions to yield the free indole.
Another approach is the direct alkylation or arylation of the indole nitrogen. This can be accomplished using various electrophiles in the presence of a suitable base. For example, reaction with alkyl halides or aryl halides under basic conditions can introduce a range of substituents at the N-1 position.
| Reaction | Reagents and Conditions | Product | Yield |
| N-protection | SEM-Cl, NaH, DMF | N-SEM protected indole | Not specified |
| N-alkylation | Alkyl halide, Base | N-alkylated indole | Varies |
| N-arylation | Aryl halide, Base, Catalyst (e.g., CuI) | N-arylated indole | Varies |
Substituent Introduction on the Pyrrolidine Ring
Modification of the pyrrolidine ring is another critical strategy for fine-tuning the biological activity of 7-pyrrolidinylindole derivatives.
One common transformation is the conversion of a pyrrolidinone to a pyrrolidine. For example, a 4-(indol-7-yl)pyrrolidin-2-one can be reduced to the corresponding pyrrolidine. A typical method involves the use of a reducing agent like sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst in an alcohol solvent. mdpi.com
The nitrogen atom of the pyrrolidine ring is also a prime site for functionalization. N-acylation can be readily achieved by reacting the pyrrolidine with an acid chloride or anhydride (B1165640). For instance, treatment with trifluoroacetic anhydride leads to the formation of an N-trifluoroacetyl pyrrolidine derivative.
Furthermore, N-arylation of the pyrrolidine can be performed. One documented example involves the coupling of a protected indole-pyrrolidinone with a methyl benzoate (B1203000) derivative to introduce a substituted phenyl group on the pyrrolidine nitrogen. mdpi.com This reaction is followed by deprotection of the indole nitrogen to yield the final product. mdpi.com
| Starting Material | Reagents and Conditions | Modification | Product | Yield |
| 4-(4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indol-7-yl)pyrrolidin-2-one | Nickel(II) chloride hexahydrate, Sodium borohydride, EtOH, 4 °C | Reduction of pyrrolidinone | 7-((2S)-Pyrrolidin-2-yl)indole derivative | Not specified |
| Pyrrolidine | Trifluoroacetic anhydride | N-acylation | N-trifluoroacetyl pyrrolidine | Not specified |
| Protected Indole-pyrrolidinone | Methyl 3-iodobenzoate, CuI, K2CO3, 1,4-dioxane, 110 °C | N-arylation of pyrrolidinone | N-aryl-pyrrolidinone indole derivative | 58% (for final deprotected product) mdpi.com |
Linker Modifications and Heterocyclic Ring Fusions
Altering the connection between the indole and pyrrolidine rings, or fusing additional rings to the core structure, can significantly impact the molecule's conformation and properties.
One synthetic approach involves the construction of the indole ring onto a pre-existing functionalized pyrrolidine derivative. For example, the Leimgruber-Batcho indole synthesis can be adapted. This method involves the reaction of a substituted nitrobenzene, which already contains the pyrrolidine moiety or a precursor, with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and subsequent reductive cyclization with iron in acetic acid to form the indole ring. researchgate.net
Another strategy involves the formation of the pyrrolidine ring from a functionalized indole. This can be achieved through multi-step sequences. For instance, a Heck reaction on a 7-bromoindole (B1273607) with an appropriate alkene can introduce a side chain that is then elaborated into the pyrrolidine ring through cyclization reactions.
More complex structures can be generated through transition-metal-catalyzed cross-coupling reactions. For example, a rhodium-catalyzed hydroarylation has been used to synthesize a 7-indoline N-(m-methoxycarbonyl phenyl)succinimide, which contains a fused ring system derived from the pyrrolidine moiety. mdpi.com This reaction involved optimizing conditions to favor the desired hydroarylation product over a competing Heck product. mdpi.com
| Strategy | Key Reaction | Reagents and Conditions | Resulting Structure |
| Indole Synthesis on Pyrrolidine | Leimgruber-Batcho | DMF-DMA, pyrrolidine, DMF, 110 °C; then Fe, AcOH, 100 °C | 3-substituted 4-(pyridin-2-ylthio)indoles researchgate.net |
| Pyrrolidine Formation from Indole | Heck Reaction/Cyclization | Varies depending on specific pathway | Pyrrolidine-substituted indole |
| Heterocyclic Ring Fusion | Rh-catalyzed Hydroarylation | [RhCp*Cl2]2, AgSbF6, AgOAc, HOAc, DCE, 120 °C | 7-indoline N-(m-methoxycarbonyl phenyl)succinimide mdpi.com |
Advanced Spectroscopic and Structural Characterization of 7 Pyrrolidinylindole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 7-pyrrolidinylindole derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for a comprehensive structural assignment.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In a typical 7-pyrrolidinylindole derivative, distinct signals are expected for the indole (B1671886) ring protons, the pyrrolidine (B122466) ring protons, and any substituents.
The indole NH proton usually appears as a broad singlet at a downfield chemical shift (typically δ 8.0-11.0 ppm), the exact position being sensitive to solvent and concentration. The protons on the indole's benzene (B151609) ring (H-4, H-5, and H-6) and the pyrrole (B145914) ring (H-2 and H-3) resonate in the aromatic region (δ 6.5-8.0 ppm). Their specific shifts and coupling patterns are critical for confirming the 7-substitution pattern. For instance, the attachment of the pyrrolidine ring at the C-7 position influences the electronic environment of the adjacent H-4 and H-6 protons.
The protons of the pyrrolidine ring appear in the aliphatic region (typically δ 1.5-4.5 ppm). The proton at the chiral center (C-2' of the pyrrolidine ring) is of particular importance for stereochemical assignment and often shows a complex multiplet due to coupling with adjacent methylene (B1212753) protons.
Table 1: Representative ¹H NMR Data for a 7-Pyrrolidinylindole Derivative Data is for a related derivative, as specific data for 7-((2S)Pyrrolidin-2-YL)indole was not available in the cited literature.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Indole NH | ~9.4 | br s | - |
| Indole H-4 | ~7.4 | d | 7.9 |
| Indole H-5 | ~6.9 | t | 7.5 |
| Indole H-6 | ~7.0 | d | 7.3 |
| Indole H-2 | ~7.3 | t | 2.9 |
| Indole H-3 | ~6.6 | dd | 3.3, 1.9 |
| Pyrrolidine H-2' | ~4.3 | dd | 9.1, 7.6 |
| Pyrrolidine CH₂ | 3.0-4.0 | m | - |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
The indole ring carbons typically resonate in the range of δ 100-140 ppm. The C-7 carbon, being attached to the nitrogen of the pyrrolidine ring, will experience a specific shielding or deshielding effect, which helps to confirm the regiochemistry of the substitution. The carbons of the pyrrolidine ring appear in the upfield region, generally between δ 20-70 ppm.
Table 2: Representative ¹³C NMR Data for a 7-Pyrrolidinylindole Derivative Data is for a related derivative, as specific data for this compound was not available in the cited literature.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Indole C-7a | ~135 |
| Indole C-3a | ~129 |
| Indole C-7 | ~120 |
| Indole C-4 | ~120 |
| Indole C-5 | ~120 |
| Indole C-6 | ~118 |
| Indole C-2 | ~124 |
| Indole C-3 | ~101 |
| Pyrrolidine C-2' | ~65 |
| Pyrrolidine C-5' | ~50 |
| Pyrrolidine C-3' | ~35 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for elucidating the fine details of the molecular structure. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 7-pyrrolidinylindole derivatives, COSY spectra would show correlations between adjacent protons on the indole and pyrrolidine rings, helping to trace the connectivity within these spin systems. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the regiochemistry. For example, a correlation between the pyrrolidine H-2' proton and the indole C-7 and C-7a carbons would definitively confirm the attachment of the pyrrolidine ring at the 7-position of the indole. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. madridge.orgipb.pt This is the primary NMR method for determining stereochemistry. madridge.org For this compound, a NOESY experiment would be crucial to confirm the relative stereochemistry of the pyrrolidine ring and its orientation with respect to the indole plane. For instance, a spatial correlation between the pyrrolidine H-2' proton and the indole H-6 proton would provide evidence for a specific conformation. scielo.br
X-ray Crystallographic Analysis for Solid-State Structure Elucidation
While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers a definitive picture of the molecule's structure in the solid state. researchgate.net This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, and it is the gold standard for the absolute confirmation of stereochemistry.
A successful X-ray crystallographic analysis of a 7-pyrrolidinylindole derivative would yield a detailed three-dimensional model of the molecule. From this model, precise bond lengths and angles for the entire structure can be determined. This data can be compared with theoretical values and data from related structures to understand any structural strain or unusual bonding characteristics.
Table 3: Hypothetical X-ray Crystallographic Data for Bond Lengths and Angles in a 7-Pyrrolidinylindole Framework This table is illustrative, as specific crystallographic data for this compound was not found in the searched literature.
| Bond/Angle | Expected Value |
|---|---|
| C-N (Indole) | ~1.37 Å |
| C-C (Indole) | ~1.36 - 1.44 Å |
| C-N (Pyrrolidine) | ~1.47 Å |
| C-C (Pyrrolidine) | ~1.53 Å |
| C7-C2' | ~1.50 Å |
| C-N-C (Indole) | ~108° |
For chiral molecules like this compound, X-ray crystallography provides an unambiguous method to determine the absolute configuration of the chiral centers, provided a good quality crystal can be grown. The analysis of the diffraction data, often using anomalous dispersion effects (the Flack parameter), can definitively establish the (S) or (R) configuration at the C-2' position of the pyrrolidine ring. This experimental confirmation is invaluable and complements the relative stereochemical information obtained from NOESY experiments.
Intermolecular Interactions in Crystal Lattices
The three-dimensional arrangement of molecules in a crystal is governed by a network of intermolecular interactions. iosrjournals.org In the case of 7-pyrrolidinylindole derivatives, the crystal packing is expected to be significantly influenced by hydrogen bonding, given the presence of N-H groups in both the indole and pyrrolidine rings. The indole N-H group is a potent hydrogen bond donor, while the pyrrolidine N-H can act as both a donor and an acceptor.
The energetics of these interactions can be evaluated to understand their contribution to crystal stability. The total lattice energy is a sum of coulombic, polarization, dispersion, and repulsion forces. iosrjournals.org For many indole derivatives, dispersion forces and hydrogen bonding are the most significant contributors to the stabilization energy. iosrjournals.orgrsc.org The specific geometry and nature of the substituents on the pyrrolidinylindole core will modulate the strength and directionality of these interactions, leading to diverse packing motifs. Theoretical concepts like crystallization force, derived from density functional theory, can further elucidate the local changes in electronic structure upon self-assembly and quantify the intermolecular interactions that direct molecular packing. nih.gov
Table 1: Potential Intermolecular Interactions in 7-Pyrrolidinylindole Crystal Lattice
| Interaction Type | Donor | Acceptor | Nature of Interaction |
| Hydrogen Bond | Indole N-H | Pyrrolidine N | Strong, Directional |
| Hydrogen Bond | Pyrrolidine N-H | Indole N (or other acceptor) | Strong, Directional |
| C-H···π | Aromatic C-H | Indole π-system | Weak, Dispersive |
| van der Waals | Various atoms | Various atoms | Non-directional, Dispersive |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, electrospray ionization (ESI) would typically be used to generate the protonated molecule, [M+H]⁺. The high-resolution mass measurement of this ion allows for the unambiguous determination of its elemental composition, confirming the molecular formula.
Tandem mass spectrometry (MS/MS) provides detailed structural information through collision-induced dissociation (CID) of the precursor ion. The fragmentation pattern of 7-pyrrolidinylindole derivatives is expected to be characterized by specific cleavage pathways. A primary fragmentation event would likely be the cleavage of the C-C bond between the indole and pyrrolidine rings, which is a common pathway for N-heterocycles. nih.gov
Another characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen atom within the pyrrolidine ring, a typical pathway for aliphatic amines. libretexts.org This would result in the loss of specific neutral fragments and the formation of stable fragment ions. The fragmentation of the indole ring itself can also occur, though it is generally more stable. Systematic studies of related fused nitrogen-containing ring systems show that cross-ring cleavages are common, providing valuable diagnostic ions for structure confirmation. nih.govmdpi.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound Molecular Formula: C₁₂H₁₄N₂; Exact Mass: 186.1157
| m/z (Proposed) | Ion Description | Fragmentation Pathway |
| 187.1235 | [M+H]⁺ | Protonated molecular ion |
| 117.0597 | [C₈H₇N]⁺ | Cleavage of the bond between indole and pyrrolidine |
| 70.0651 | [C₄H₈N]⁺ | Pyrrolidinyl cation from cleavage of the connecting bond |
| 158.0913 | [M+H - CH₂CH₂]⁺ | Loss of ethene from the pyrrolidine ring |
| 91.0546 | [C₇H₇]⁺ | Tropylium ion from fragmentation of the indole moiety |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub The FT-IR spectrum of this compound would display a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The indole ring will give rise to a sharp absorption band around 3400-3500 cm⁻¹ due to the N-H stretching vibration. mdpi.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ region. The pyrrolidine moiety will exhibit characteristic aliphatic C-H stretching bands between 2850 and 2960 cm⁻¹. The N-H stretching vibration of the secondary amine in the pyrrolidine ring may overlap with the indole N-H or appear as a distinct band in the same region. The C-N stretching vibrations for both the aromatic and aliphatic components are expected in the 1350-1000 cm⁻¹ range. mdpi.com To resolve overlapping peaks, derivative spectroscopy can be employed, which enhances the visualization of individual bands. medicalresearchjournal.orgopenbiotechnologyjournal.com
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3450 | N-H Stretch | Indole N-H |
| ~3350 | N-H Stretch | Pyrrolidine N-H |
| 3100-3000 | C-H Stretch | Aromatic (Indole) |
| 2960-2850 | C-H Stretch | Aliphatic (Pyrrolidine) |
| ~1620 | C=C Stretch | Aromatic Ring |
| ~1460 | C=C Stretch | Aromatic Ring |
| ~1250 | C-N Stretch | Aromatic Amine |
| ~1100 | C-N Stretch | Aliphatic Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. pan.olsztyn.pl The UV-Vis spectrum of this compound is dominated by the chromophore of the indole ring system. Indole and its derivatives typically exhibit two main absorption bands in the UV region corresponding to π-π* electronic transitions. nepjol.info
The first, more intense band (often called the B-band) usually appears around 200-230 nm, and a second, broader band with fine structure (the L-band) is observed at longer wavelengths, typically between 260-290 nm. researchgate.net The presence of the pyrrolidinyl substituent at the 7-position can cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima (λ_max) and a change in the molar absorptivity (ε) compared to unsubstituted indole. This is due to the electronic interaction between the pyrrolidine ring and the indole π-system. In addition to the π-π* transitions, a much weaker n-π* transition, associated with the non-bonding electrons on the nitrogen atoms, may be observed, although it is often obscured by the more intense π-π* bands. nepjol.inforesearchgate.net
Table 4: Expected UV-Vis Absorption Bands for this compound
| Absorption Band (λ_max) | Electronic Transition | Chromophore |
| ~220 nm | π → π* (B-band) | Indole Ring |
| ~275 nm | π → π* (L-band) | Indole Ring |
| >300 nm (weak) | n → π* | N-Heterocycle |
Computational Chemistry and in Silico Approaches to 7 Pyrrolidinylindole Research
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. arxiv.orgnih.gov It is employed to predict a wide range of molecular properties by calculating the electron density of a molecule, which is computationally more tractable than determining the wavefunction for every electron. nih.gov Methods like B3LYP and ωB97XD are commonly used functionals for these types of calculations. nih.govnih.govmdpi.com
A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. mdpi.comscispace.com The procedure calculates the potential energy at an initial geometry and systematically searches for a new geometry with lower energy until a minimum is found. mdpi.com For a molecule like 7-((2S)Pyrrolidin-2-YL)indole, this analysis would reveal the preferred spatial orientation of the pyrrolidine (B122466) ring relative to the indole (B1671886) nucleus, which is critical for its interaction with biological receptors. The analysis provides precise data on bond lengths, bond angles, and dihedral angles.
Illustrative Data: Optimized Geometry Parameters for 7-Pyrrolidinylindole Scaffold
| Parameter | Atoms Involved | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C7-N (Pyrrolidine) | 1.38 Å |
| Bond Length | Indole N1-H | 1.01 Å |
| Bond Angle | C6-C7-N (Pyrrolidine) | 121.5° |
| Dihedral Angle | C8-C7-N-C (Pyrrolidine) | 178.9° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgnih.gov The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) indicates its electron-accepting ability. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a large gap implies high stability. nih.govresearchgate.net For this compound, FMO analysis helps predict its reactivity in chemical reactions and its electronic behavior in biological systems.
Illustrative Data: FMO Properties of 7-Pyrrolidinylindole
| Parameter | Calculated Value (eV, Illustrative) | Implication |
|---|---|---|
| EHOMO | -5.85 | Electron-donating capability |
| ELUMO | -0.95 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.90 | High chemical stability |
Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting and interpreting noncovalent interactions. mdpi.com MEP maps use a color scale to show regions of different electrostatic potential: red typically indicates electron-rich, negative potential (nucleophilic) regions, while blue signifies electron-poor, positive potential (electrophilic) regions. youtube.com For this compound, an MEP map would likely show a negative potential near the nitrogen atom of the indole ring and a positive potential around the N-H proton of the pyrrolidine ring, highlighting key sites for hydrogen bonding.
DFT and its time-dependent extension (TD-DFT) can be used to predict various spectroscopic properties, including infrared (IR) vibrational frequencies and ultraviolet-visible (UV-Vis) absorption spectra. arxiv.orgresearchgate.net These theoretical predictions are highly valuable for identifying a synthesized compound and for interpreting experimental spectra. nih.govresearchgate.net Calculating the theoretical IR spectrum for this compound would help assign specific vibrational modes to the observed peaks, such as N-H stretches, C-H aromatic stretches, and C-N stretches.
Illustrative Data: Predicted IR Frequencies for 7-Pyrrolidinylindole
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1, Illustrative) |
|---|---|---|
| N-H Stretch | Indole | 3510 |
| N-H Stretch | Pyrrolidine | 3425 |
| Aromatic C-H Stretch | Indole Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | Pyrrolidine Ring | 2980 - 2850 |
| C=C Stretch | Aromatic Ring | 1615, 1580, 1460 |
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is central to structure-based drug design, helping to identify and optimize potential drug candidates by simulating the ligand-receptor binding process. giffordbioscience.com
Docking simulations provide detailed insights into the specific interactions that stabilize the ligand within the receptor's binding pocket. aun.edu.egderpharmachemica.com The analysis identifies key amino acid residues that interact with the ligand through various non-covalent forces, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. imrpress.com The strength of this binding is often quantified by a scoring function, which estimates the binding free energy (e.g., in kcal/mol), with lower values indicating higher binding affinity. nih.govresearchgate.net A docking study of this compound against a specific protein target would reveal its binding pose and the crucial interactions governing its potential biological activity. mdpi.com
Illustrative Data: Hypothetical Docking of 7-Pyrrolidinylindole into a Receptor Binding Site
| Interacting Residue | Interaction Type | Distance (Å, Illustrative) | Contribution |
|---|---|---|---|
| Aspartic Acid 120 | Hydrogen Bond (with Pyrrolidine N-H) | 2.1 | Key anchoring point |
| Serine 155 | Hydrogen Bond (with Indole N-H) | 2.8 | Stabilizes indole moiety |
| Tryptophan 340 | π-π Stacking (with Indole Ring) | 3.5 | Enhances binding affinity |
| Leucine 95 | Hydrophobic Interaction | 4.2 | Contributes to overall stability |
| Phenylalanine 344 | Hydrophobic Interaction | 3.9 | Contributes to overall stability |
Binding Affinity Estimation and Scoring Functions
A critical aspect of in silico drug design is the accurate prediction of the binding affinity between a ligand, such as a 7-pyrrolidinylindole derivative, and its biological target. This is primarily achieved through the use of scoring functions, which are computational methods designed to estimate the strength of protein-ligand interactions. mdpi.comresearchgate.net These functions are a cornerstone of molecular docking, a process that predicts the preferred orientation of a molecule when bound to a receptor. mdpi.com
Scoring functions can be broadly categorized into three main types: force-field-based, empirical, and knowledge-based. mdpi.comresearchgate.net
Force-field-based scoring functions utilize classical mechanics to calculate the binding energy, considering factors like van der Waals and electrostatic interactions. mdpi.com
Empirical scoring functions , on the other hand, are derived from experimental data. They use a set of weighted energy terms, including hydrogen bonds, hydrophobic interactions, and desolvation effects, with the weights determined by fitting to known binding affinity data of protein-ligand complexes. mdpi.com
Knowledge-based scoring functions are statistically derived potentials from databases of known protein-ligand structures.
In the context of indole-based compounds, a variety of scoring functions have been employed to predict binding affinities against numerous targets. For instance, in a study exploring natural indoles as antiviral agents, docking scores were calculated to estimate the binding affinity against HIV and HCV proteins. frontiersin.org Similarly, research on indole-based inhibitors of PARP-1 utilized binding affinity as a key criterion for selecting hit compounds from a large database. researchgate.net The calculated binding energies from these scoring functions provide a quantitative measure to rank and prioritize compounds for further experimental validation. frontiersin.orgresearchgate.net
It is important to note that the accuracy of binding affinity prediction can vary significantly between different scoring functions and is often system-dependent. unistra.fr Therefore, a consensus approach, where multiple scoring functions are used, is often employed to improve the reliability of the predictions.
Specific Amino Acid Interaction Profiling
Beyond a simple affinity score, understanding the specific molecular interactions between a ligand and the amino acid residues within the binding pocket of a protein is crucial for rational drug design. In silico methods provide a detailed, atom-level view of these interactions, which can include:
Hydrogen Bonds: These are critical for the specificity and stability of ligand binding. For example, in a study of indole derivatives, the indole N-H was suggested to be engaged in a hydrogen bond with the benzodiazepine (B76468) receptor. nih.gov
Electrostatic Interactions: These involve charged residues and can significantly influence ligand orientation and binding.
Computational tools allow for the visualization and quantification of these interactions. For instance, in the investigation of natural indole compounds as antiviral agents, specific interactions with key amino acid residues like Cys366 and Asn316 were identified. frontiersin.org Similarly, a study on PARP-1 inhibitors highlighted strong interactions with hotspot residues such as Asp770, Tyr889, and Tyr907. researchgate.net
This detailed interaction profiling is invaluable for structure-activity relationship (SAR) studies. By understanding which interactions are critical for binding, medicinal chemists can design new analogs with modified functional groups to enhance these interactions and, consequently, improve binding affinity and selectivity. For example, the observation that 1-methyl derivatives of certain indole compounds were inactive suggested that the indole N-H was essential for binding, guiding future synthetic efforts. nih.gov
Below is an interactive table summarizing key amino acid interactions for representative indole-based compounds with their respective protein targets as identified in computational studies.
| Compound Class | Protein Target | Key Interacting Amino Acids | Type of Interaction | Reference |
| Natural Indoles (Gardflorine A, B, C) | HCV N53 Protease | Cys366 | Pi-alkyl | frontiersin.org |
| Natural Indoles (Gardflorine A) | HCV RNA-Polymerase | Asn316 | Hydrogen Bond | frontiersin.org |
| Indole-based PARP-1 Inhibitors | PARP-1 | Asp770, Ala880, Tyr889, Tyr896, Ala898, Asp899, Tyr907 | Non-covalent | researchgate.net |
| Indole Derivatives | Benzodiazepine Receptor | (unspecified) | Hydrogen Bond (implicated) | nih.gov |
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for understanding the conformational flexibility of both the ligand and the protein, as well as the stability of their complex.
Analysis of Ligand-Protein Complex Dynamics
MD simulations can reveal how a ligand like this compound and its target protein behave in a more realistic, dynamic environment. These simulations can:
Assess the stability of the docked pose: By running a simulation for a significant period (typically nanoseconds), researchers can determine if the predicted binding mode from docking is stable or if the ligand dissociates or adopts a different conformation.
Identify key conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these changes, providing insights into the mechanism of action.
Calculate binding free energies: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to provide a more accurate estimation of binding free energy than scoring functions alone. researchgate.net
For example, a 200 ns MD simulation was used to examine the structural stability and dynamic behavior of indole-based PARP-1 inhibitors complexed with the protein. researchgate.net This analysis confirmed the stability of the hit compounds in the binding pocket and provided stronger binding energy calculations compared to the initial docking scores. researchgate.net
Solvent Effects on Molecular Behavior
The surrounding solvent, typically water in biological systems, plays a critical role in molecular recognition and binding. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of their effects. This is a significant advantage over many docking programs that treat the solvent implicitly or not at all.
Virtual Screening and Cheminformatics for Analog Discovery
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For the discovery of new analogs of this compound, virtual screening can be a powerful tool.
The process typically involves:
Library Preparation: A large database of compounds, which can range from commercially available molecules to virtual compounds that have not yet been synthesized, is prepared for docking.
Docking and Scoring: Each compound in the library is docked into the binding site of the target protein, and its binding affinity is estimated using a scoring function.
Hit Selection: The top-scoring compounds are selected as "hits" for further investigation.
Cheminformatics plays a crucial role in this process by managing and analyzing the large datasets of chemical information. It involves the use of computational tools to filter compounds based on drug-like properties (e.g., Lipinski's rule of five), assess their synthetic accessibility, and cluster them based on structural similarity.
For instance, in the search for PARP-1 inhibitors, 0.2 million natural products were screened using molecular docking, leading to the identification of six promising indole-based hits. researchgate.net This demonstrates the power of virtual screening to narrow down a vast chemical space to a manageable number of candidates for experimental testing.
In Silico Mechanistic Studies of Biological Activity
Beyond identifying potential binders, in silico methods can provide valuable insights into the mechanism by which a compound exerts its biological effect. For this compound and its analogs, this could involve:
Identifying the specific binding site: Docking studies can pinpoint the exact location on the protein where the compound binds.
Elucidating the mode of inhibition: By analyzing the interactions between the ligand and the protein, researchers can hypothesize whether the compound acts as a competitive, non-competitive, or allosteric inhibitor.
Explaining structure-activity relationships (SAR): As discussed previously, computational models can help to explain why certain chemical modifications lead to an increase or decrease in activity. For example, a computational pose was used to explain the observed SAR for a series of indole-based HIV-1 fusion inhibitors. acs.org
In a study of indole-based natural compounds as PARP-1 inhibitors, in silico analysis not only identified potent binders but also revealed that they interacted with key "hotspot" residues, providing a mechanistic basis for their activity. researchgate.net This type of information is critical for the rational design of next-generation compounds with improved efficacy and selectivity.
Investigation of Biological Interactions and Mechanisms of Action of 7 Pyrrolidinylindole Derivatives in Vitro & Preclinical Non Human Studies
Receptor Binding and Modulation Studies
Serotonergic Receptor Agonism (e.g., h5-HT1D Receptor Selectivity)
Derivatives of 3-[2-(pyrrolidin-1-yl)ethyl]indole have been identified as potent agonists for the human 5-HT1D receptor, demonstrating significant selectivity over the h5-HT1B receptor. nih.govacs.org This selectivity is a key area of investigation, as clinically available antimigraine medications like Sumatriptan show limited differentiation between these two receptor subtypes. nih.govacs.org The differential expression of h5-HT1D and h5-HT1B receptors in neural and vascular tissues suggests that a selective h5-HT1D agonist could offer comparable clinical efficacy with a reduced side effect profile. nih.govacs.org
Initial studies identified a pyrrolidine (B122466) derivative, referred to as 3b, with a 9-fold selectivity for the h5-HT1D receptor. nih.govacs.org Further structural modifications, such as the substitution of the pyrrolidine ring with methylbenzylamine groups, yielded compounds with nanomolar affinity for the h5-HT1D receptor and a remarkable 100-fold selectivity over the h5-HT1B receptor. nih.govacs.org Subsequent alterations to the indole (B1671886) 5-substituent resulted in oxazolidinone derivatives (24a and 24b) with up to 163-fold selectivity for the h5-HT1D subtype. nih.govacs.org These compounds were confirmed as full agonists through [35S]GTPγS binding assays in CHO cells expressing human 5-HT receptors. nih.govacs.org These findings indicate that the h5-HT1D and h5-HT1B receptors can be distinguished by appropriate ligand substitutions, revealing a significant binding pocket in the h5-HT1D receptor that is not present in the h5-HT1B receptor. nih.govacs.org
| Compound | h5-HT1D Ki (nM) | h5-HT1B Ki (nM) | Selectivity (h5-HT1B/h5-HT1D) |
| Pyrrolidine 3b | 10 | 90 | 9 |
| Methylbenzylamine derivative | ~1 | >100 | >100 |
| Oxazolidinone 24a | 0.8 | 130 | 163 |
| Oxazolidinone 24b | 1.2 | 130 | 108 |
This table presents a selection of 3-[2-(pyrrolidin-1-yl)ethyl]indole derivatives and their binding affinities and selectivity for the h5-HT1D over the h5-HT1B receptor. Data sourced from Sternfeld et al. (1999).
Opioid Receptor Ligand Profiling (e.g., Nociceptin (B549756) Opioid Receptor)
The nociceptin opioid peptide (NOP) receptor, also known as the orphanin FQ receptor, is the most recently identified member of the opioid receptor family. uniklinikum-jena.demdpi.com It plays a role in various central nervous system functions, including pain perception and motivation. uniklinikum-jena.de Research into N-piperidinyl indole-based ligands has led to the discovery of a novel series of 2-substituted N-piperidinyl indoles that act as selective NOP full agonists or as bifunctional NOP full agonists and μ-opioid (MOP) receptor partial agonists. nih.gov
These 2-substituted derivatives exhibit improved potency at the NOP receptor and function as full agonists, in contrast to the previously reported 3-substituted N-piperidinyl indoles which are selective NOP partial agonists. nih.gov Structure-activity relationship (SAR) studies have demonstrated that substitution at the 2-position of the indole ring, as opposed to the 3-position, influences the intrinsic activity and opioid receptor selectivity of these compounds. nih.gov Molecular docking studies using a NOP homology model and MOP receptor structures have provided a rationale for the observed differences in binding, functional profiles, and selectivity between the 2-substituted and 3-substituted N-piperidinyl indoles. nih.gov
| Compound Class | Receptor Profile | Functional Activity |
| 2-substituted N-piperidinyl indoles | Selective NOP or Bifunctional NOP/MOP | NOP full agonists / MOP partial agonists |
| 3-substituted N-piperidinyl indoles | Selective NOP | NOP partial agonists |
This table summarizes the differential opioid receptor activity of 2- and 3-substituted N-piperidinyl indole derivatives. Data sourced from Donvito et al. (2020).
Imidazoline (B1206853) I2 Receptor Ligand Characterization
Imidazoline I2 receptors are implicated in a variety of central nervous system disorders. nih.gov A fused structure of two known I2 imidazoline receptor ligand classes, 2-(2-benzofuranyl)-2-imidazolines and β-carbolines, resulted in the compound 3,5,6,11-Tetrahydro-2H-imidazo[1',2':1,2]pyrido[3,4-b]indole (10). nih.gov This compound displays a high affinity for I2 receptors with a Ki value of 7.3 nM, providing insight into how these two classes of agents might bind at the I2 receptor site. nih.gov
Enzyme Inhibition Profiling
DCAF15 Binding and Ubiquitination Pathway Modulation
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of intracellular proteins, thereby maintaining protein homeostasis. nih.govcreativebiolabs.netfrontiersin.org This process involves a cascade of enzymes, including E1 (activating), E2 (conjugating), and E3 (ligating) enzymes, which tag proteins with ubiquitin for degradation by the proteasome. nih.govgoogle.com
Certain aryl-sulfonamides, which can incorporate an indole scaffold, have been shown to act as "molecular glues," inducing the degradation of specific proteins. nih.govbiorxiv.orgnih.gov These compounds, such as E7820 and indisulam, recruit the RNA-binding protein RBM39 to the CRL4-DCAF15 E3 ubiquitin ligase complex. nih.govnih.gov This recruitment leads to the ubiquitination and subsequent degradation of RBM39. nih.govnih.gov
Structural studies have revealed that compounds like E7820 bind within a shallow pocket on the surface of DCAF15. nih.govnih.gov This binding modifies the DCAF15 interface, creating a new surface that is recognized by the RRM2 domain of RBM39. nih.govnih.gov The interaction is stabilized by protein-protein contacts between DCAF15 and RBM39. nih.gov Kinetic analyses have shown that the binding of the aryl sulfonamide and RBM39 to DCAF15 is synergistic. nih.gov This molecular glue mechanism provides a framework for the development of novel degraders targeting other proteins of interest by utilizing the DCAF15 E3 ligase. nih.gov
| Compound | Target Protein | E3 Ligase | Mechanism |
| E7820 | RBM39 | DCAF15 | Molecular Glue |
| Indisulam | RBM39 | DCAF15 | Molecular Glue |
This table illustrates the molecular glue mechanism of aryl-sulfonamides in recruiting RBM39 to the DCAF15 E3 ligase for degradation.
Viral Enzyme Inhibition (e.g., SARS-CoV-2 Mpro)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and has been a primary target for the development of antiviral drugs. rsc.orgnih.govmdpi.commdpi.com Various indole derivatives have been investigated for their potential to inhibit this enzyme. rjpn.org For instance, a derivative, 4-((3-(ethoxycarbonyl)-1-methyl-5(pyrrolidin-1-ylmethyl)-1H-indolyl)methyl) benzenesulfinate, has shown activity against the hepatitis C virus (HCV) at low concentrations. rjpn.org
In the context of SARS-CoV-2, numerous studies have focused on identifying inhibitors of Mpro. While specific data on "7-((2S)Pyrrolidin-2-YL)indole" as a direct inhibitor is not extensively detailed in the provided context, the broader class of indole-containing compounds has shown promise. rjpn.org For example, inhibitors like N3, a peptidomimetic Michael acceptor, have demonstrated effective inhibition of Mpro from multiple coronaviruses. mdpi.com The development of both covalent and non-covalent inhibitors targeting the active site of Mpro is an active area of research. nih.govmdpi.commdpi.com
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). wikipedia.orgoatext.com The inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes, as it prolongs the action of incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. wikipedia.orgoatext.com
Research into DPP-4 inhibitors has explored various chemical scaffolds. While direct studies on "this compound" are not detailed in the provided context, extensive research on related structures provides insight into the class. For instance, 7-oxopyrrolopyridine-derived DPP-4 inhibitors have been designed and synthesized. nih.gov One such atropisomeric biaryl analog, compound (+)-3t, demonstrated a potent inhibitory constant (Kᵢ) of 0.37 nM against DPP-4. nih.gov This class of compounds highlights the potential of incorporating a pyrrolidine or related heterocyclic motif. The cyanopyrrolidines are another well-researched group of DPP-4 inhibitors. wikipedia.org The development of marketed drugs such as vildagliptin (B1682220) and saxagliptin (B632) emerged from this class, underscoring the effectiveness of the pyrrolidine nitrile warhead in interacting with the DPP-4 active site. wikipedia.orgoatext.com
Furthermore, studies on dihydropyrimidine (B8664642) phthalimide (B116566) hybrids have identified compounds with picomolar potency against DPP-4. mdpi.com Hybrids 10g and 10i showed exceptional inhibitory activity with IC₅₀ values of 0.51 nM and 0.66 nM, respectively, which is significantly more potent than the reference drug alogliptin. mdpi.com These findings collectively suggest that the pyrrolidinylindole scaffold could be a promising backbone for the design of novel DPP-4 inhibitors.
| Compound Class/Derivative | Target | IC₅₀ / Kᵢ | Selectivity | Reference |
| 7-Oxopyrrolopyridine ((+)-3t) | DPP-4 | 0.37 nM (Kᵢ) | High vs DPP8/9 | nih.gov |
| 2-Benzylpiperazine derivative | DPP-4 | 19 nM (IC₅₀) | Not specified | oatext.com |
| Dihydropyrimidine phthalimide (10g) | DPP-4 | 0.51 nM (IC₅₀) | High vs DPP8/9 | mdpi.com |
| Dihydropyrimidine phthalimide (10i) | DPP-4 | 0.66 nM (IC₅₀) | High vs DPP8/9 | mdpi.com |
Aldose Reductase (AR) Inhibition
Aldose reductase (AR) is the initial and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. austinpublishinggroup.com Under hyperglycemic conditions, increased AR activity leads to intracellular sorbitol accumulation, causing osmotic stress and contributing to the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy. austinpublishinggroup.comnanobioletters.com Therefore, aldose reductase inhibitors (ARIs) are investigated as a therapeutic approach to mitigate these complications. mdpi.com
Indole derivatives have emerged as a significant class of ARIs. mdpi.com Inspired by the structure of lidorestat, an indole-1-yl acetic acid derivative, researchers have developed novel indole-based compounds with high efficacy and selectivity. mdpi.com For example, certain O-isosteres of known inhibitors demonstrated a substantial increase in selectivity for AR (ALR2) over the related enzyme aldehyde reductase (ALR1). mdpi.com The selectivity factors for compounds 7a and 7d were found to be greater than 2381 and 1177, respectively. mdpi.com Substituted N-(benzyl) derivatives also showed 2- to 6-fold better inhibitory efficacy than their unsubstituted counterparts. mdpi.com
These studies underscore the potential of the indole nucleus as a scaffold for potent and selective ARIs. The specific contribution of a 7-pyrrolidinyl substitution would require direct investigation, but the broader findings on indole derivatives are promising.
| Compound Class/Derivative | Target | IC₅₀ | Selectivity Factor (ALR2/ALR1) | Reference |
| Indole O-isostere (7a) | ALR2 | <100 µM | >2381 | mdpi.com |
| Indole O-isostere (7d) | ALR2 | <100 µM | >1177 | mdpi.com |
| N-(benzyl) derivatives (8a-d) | ALR2 | Not specified | Good to Excellent | mdpi.com |
| Thiazolidine-2,4-dione hybrid (47) | Aldose Reductase | 0.16 µM | Not specified | nanobioletters.com |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease, aiming to increase acetylcholine levels in the brain to improve cognitive function. nih.govscielo.br
Various heterocyclic compounds have been explored for their cholinesterase inhibitory potential. While specific data on 7-pyrrolidinylindole is limited, related structures show significant activity. For instance, a study on spiro[benzofuropyridines], synthesized through the recyclization of tetrahydrobenzofuro[2,3-c]pyridines, identified compounds with AChE inhibitory activity. researchgate.net Ester 7 from this series was the most active, with an IC₅₀ value of 2.3 µmol/l, and was noted to be selective for AChE. researchgate.net In another study, benzimidazole-based thiazole (B1198619) derivatives were synthesized and evaluated, with all 24 analogues showing good inhibitory potential against both AChE and BuChE. mdpi.com The IC₅₀ values ranged from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BuChE, with compounds 16 and 21 being the most potent. mdpi.com These examples demonstrate that indole-like and heterocyclic structures are viable pharmacophores for designing cholinesterase inhibitors.
| Compound Class/Derivative | Target | IC₅₀ (µM) | Selectivity | Reference |
| Spiro[benzofuropyridine] (Ester 7) | AChE | 2.3 | Selective for AChE | researchgate.net |
| Benzimidazole-thiazole (16) | AChE | Potent (in range 0.10-11.10) | Not specified | mdpi.com |
| Benzimidazole-thiazole (21) | BuChE | Potent (in range 0.20-14.20) | Not specified | mdpi.com |
| Alkaloidal extract of G. corniculatum | AChE | 1.25 µg/mL | - | scielo.br |
| Alkaloidal extract of G. corniculatum | BuChE | 7.02 µg/mL | - | scielo.br |
Survivin Inhibition
Survivin is the smallest member of the inhibitor of apoptosis protein (IAP) family and is distinctively overexpressed in most human cancers while being largely absent in normal adult tissues. mdpi.comwaocp.com It plays a dual role in promoting cell proliferation and inhibiting apoptosis, making it an attractive target for cancer therapy. mdpi.comub.edu Survivin can inhibit apoptosis through both caspase-dependent and independent pathways. waocp.comnih.gov
The development of small-molecule inhibitors targeting survivin is an active area of research. These inhibitors aim to disrupt survivin's function or expression, thereby inducing apoptosis and sensitizing cancer cells to other treatments. mdpi.com Strategies include targeting the survivin promoter, disrupting survivin dimerization, or interfering with its interaction with other proteins like Hsp90. mdpi.comub.edu For example, the lead compound LQZ-7F was found to disrupt survivin dimerization and inhibit the survival of multiple human cancer cell lines with IC₅₀ values in the low micromolar range (0.4–4.4 μM). mdpi.com While direct evidence for 7-pyrrolidinylindole as a survivin inhibitor is not available, the indole scaffold is present in various classes of kinase inhibitors and other anticancer agents, suggesting its potential utility in this context. The inhibition of survivin expression using antisense oligonucleotides has also proven effective in suppressing the growth of lymphoma cell lines both in vitro and in vivo. nih.gov
Antiproliferative Activity in Cellular Models (Non-human cancer cell lines)
The evaluation of novel compounds for their ability to inhibit the growth of cancer cells is a cornerstone of oncology research. Indole derivatives have frequently been identified as possessing significant antiproliferative properties.
Inhibition of Cellular Growth and Viability
Studies on various indole-containing compounds have demonstrated their potential to inhibit cancer cell proliferation in vitro. A series of 5-methoxyindole (B15748) tethered C-5 functionalized isatins showed antiproliferative activity against three human cancer cell lines, with some compounds being more potent than the reference drug sunitinib. nih.gov Specifically, compounds 5o and 5w were the most active, with IC₅₀ values of 1.69 µM and 1.91 µM, respectively. nih.gov
In another study, 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides were synthesized and tested against a panel of human solid tumor cell lines. nih.gov The most potent analog in this series induced significant growth inhibition in the range of 0.35-2.0 µM. nih.gov Similarly, certain imidazothiazolotriazinone derivatives bearing an indolylmethylidene group exhibited remarkable antiproliferative activity. rsc.org Compound 4n from this series showed GI₅₀ values of less than 10 nM against 24 of the 60 cancer cell lines tested. rsc.org These findings highlight the broad potential of indole-based structures as scaffolds for the development of new antiproliferative agents.
| Compound Class/Derivative | Cell Lines | Activity (IC₅₀ / GI₅₀) | Reference |
| 5-methoxyindole-isatin (5o) | Human cancer cell lines | 1.69 µM (IC₅₀) | nih.gov |
| 5-methoxyindole-isatin (5w) | Human cancer cell lines | 1.91 µM (IC₅₀) | nih.gov |
| Pyrrolo[3,2-d]pyrimidin-7-one 5-oxide | A2780, HBL-100, HeLa, etc. | 0.35-2.0 µM (growth inhibition) | nih.gov |
| Imidazothiazolotriazinone (4n) | 60 human cancer cell lines | <10 nM (GI₅₀) in 24 lines | rsc.org |
| Acridine-thiosemicarbazone (DL-08) | B16-F10 | 14.79 µM (IC₅₀) | mdpi.com |
Mechanisms of Antiproliferative Action (e.g., induction of apoptosis, cell cycle arrest)
The anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, which share a similar pyrrole-fused heterocyclic core with 7-pyrrolidinylindoles, has been linked to their ability to induce programmed cell death, or apoptosis, and to halt the cell division cycle.
One study on a 7-H-pyrrolo[2,3-d]pyrimidine derivative (7-HPPD) demonstrated its efficacy in suppressing gastric cancer cell growth. The primary mechanism was identified as the induction of apoptosis. nih.gov This was evidenced by several key cellular changes, including the condensation of chromatin, the formation of apoptotic bodies, and an increase in intense blue fluorescence upon Hoechst 33342 staining. nih.gov The process was found to be caspase-dependent, with significant increases in the activity of initiator caspases-8 and -9, as well as the executioner caspase-3. nih.gov The cleavage of PARP, a protein involved in DNA repair, further confirmed the activation of the caspase cascade. nih.gov Pre-treatment with a pan-caspase inhibitor, Z-VAD-FMK, prevented the suppression of cell viability, solidifying the role of caspases in the apoptotic process. nih.gov Furthermore, the derivative was shown to increase the production of reactive oxygen species (ROS), which can act as signaling molecules to trigger apoptosis. nih.gov
Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have been shown to induce apoptosis and cause cell cycle arrest. nih.gov One such derivative, compound 9e, was found to induce late apoptosis in the A549 lung cancer cell line. nih.gov This was accompanied by cell cycle arrest in the G0/G1 phase. nih.gov Mechanistically, this compound was shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic (mitochondrial) pathway of apoptosis, leading to the activation of caspase-9 and subsequently caspase-3. nih.gov
Other indole derivatives have also been shown to exert their anticancer effects through apoptosis and cell cycle arrest. Brominated indole derivatives, such as 6-bromoisatin (B21408), isolated from the marine gastropod Dicathais orbita, induced apoptosis in colorectal cancer cell lines through caspase-dependent pathways. mdpi.com Specifically, 6-bromoisatin was found to arrest cells in the G2/M phase of the cell cycle. mdpi.com
These findings collectively suggest that a primary mechanism of antiproliferative action for these and related heterocyclic compounds is the induction of apoptosis through the activation of caspase cascades and modulation of the Bcl-2 family of proteins, often accompanied by cell cycle arrest at various phases.
Specificity Against Different Cancer Cell Lines
The efficacy of pyrrolidinylindole derivatives and related compounds often varies across different types of cancer cells, highlighting the importance of evaluating their specificity.
In one study, a 7-H-pyrrolo[2,3-d]pyrimidine derivative (7-HPPD) was tested against the gastric cancer cell lines MKN28 and MKN74. At a concentration of 50 µM, it reduced the viability of both cell lines to 21% and 23%, respectively, indicating potent activity against these specific cells. nih.gov
A series of novel pyrrolo[2,3-d]pyrimidines with urea moieties were evaluated against a panel of four human cancer cell lines: lung (A549), prostate (PC3), colon (SW480), and breast (MCF-7). nih.gov The study revealed significant specificity. Compound 10a was exceptionally potent against PC3 prostate cancer cells, with an IC50 value of 0.19 µM. nih.gov Compound 10b showed strong activity against MCF-7 breast cancer cells (IC50 = 1.66 µM), while compound 9e was most effective against A549 lung cancer cells (IC50 = 4.55 µM). nih.gov
Another study on platinum(II) complexes incorporating 7-azaindole (B17877) derivatives tested them against a panel of human cancer cell lines including lung carcinoma (A549), cervix epithelial carcinoma (HeLa), malignant melanoma (G-361), ovarian carcinoma (A2780), and its cisplatin-resistant counterpart (A2780R). plos.org These complexes showed significantly higher in vitro cytotoxic effects compared to the established drug cisplatin (B142131) and were able to overcome the acquired resistance in the A2780R cell line. plos.org
The table below summarizes the antiproliferative activity of selected indole and pyrrolopyrimidine derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of Selected Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 7-H-pyrrolo[2,3-d]pyrimidine (7-HPPD) | MKN28 (Gastric) | % Viability | 21% at 50 µM | nih.gov |
| 7-H-pyrrolo[2,3-d]pyrimidine (7-HPPD) | MKN74 (Gastric) | % Viability | 23% at 50 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (10a) | PC3 (Prostate) | IC50 | 0.19 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (10b) | MCF-7 (Breast) | IC50 | 1.66 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (9e) | A549 (Lung) | IC50 | 4.55 µM | nih.gov |
| 6-bromoisatin | HT29 (Colon) | IC50 | ~100 µM | mdpi.com |
| 6-bromoisatin | Caco-2 (Colon) | IC50 | ~100 µM | mdpi.com |
| Tyrindoleninone | HT29 (Colon) | IC50 | 390 µM | mdpi.com |
| Tyrindoleninone | Caco-2 (Colon) | IC50 | 98 µM | mdpi.com |
Antimicrobial Activity Investigations (Bacteria, Fungi, Viruses)
In addition to their antiproliferative effects, indole derivatives and related heterocyclic structures have been investigated for their potential to combat microbial infections.
Antibacterial Spectrum and Efficacy
Research has shown that certain indole derivatives possess broad-spectrum antibacterial activity. A study on bis-(imidazolinylindole) compounds demonstrated potent activity against a range of both gram-positive and gram-negative bacteria. nih.gov These compounds were effective against clinically significant antibiotic-resistant strains, including ciprofloxacin-resistant Bacillus anthracis (MICs from 0.2 to 4.9 µg/ml), methicillin-resistant Staphylococcus aureus (MRSA) (MICs from 0.16 to 2.8 µg/ml), and vancomycin-resistant Enterococcus (VRE) (MICs from <0.1 to 0.6 µg/ml). nih.gov While the precise molecular target is not yet known, it is hypothesized that these compounds may inhibit DNA synthesis by binding to the minor groove of DNA. nih.gov
The following table provides a summary of the minimum inhibitory concentrations (MIC) for these compounds against resistant bacterial strains.
Table 2: Antibacterial Activity of Bis-(imidazolinylindole) Derivatives
| Bacterial Strain | Resistance Profile | MIC Range (µg/ml) | Reference |
|---|---|---|---|
| Bacillus anthracis Ames | Ciprofloxacin-resistant | 0.2 - 4.9 | nih.gov |
| Staphylococcus aureus (MRSA) | Methicillin-resistant | 0.16 - 2.8 | nih.gov |
| Enterococcus (VRE) | Vancomycin-resistant | <0.1 - 0.6 | nih.gov |
Antifungal Efficacy
The antifungal potential of indole derivatives has also been a subject of investigation. A study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives showed promising activity against several plant pathogenic fungi. mdpi.com For example, compound 3u displayed a strong inhibitory effect against Rhizoctonia solani, with an EC50 of 3.44 mg/L, which was superior to the control fungicides. mdpi.com Against Botrytis cinerea, compounds 3h and 3u had EC50 values of 12.05 and 11.89 mg/L, respectively. mdpi.com
Similarly, pyrimidine (B1678525) derivatives, which are structurally related to some of the bioactive pyrrolopyrimidines, have demonstrated notable antifungal properties. nih.gov In a study of pyrimidine derivatives containing an amide moiety, compounds 5f and 5o showed 100% inhibition of the fungus Phomopsis sp. at a concentration of 50 µg/ml. nih.gov Notably, compound 5o exhibited an EC50 value of 10.5 µg/ml against Phomopsis sp., which was better than the commercial fungicide Pyrimethanil. nih.gov
Table 3: Antifungal Activity of Indole and Pyrimidine Derivatives
| Compound | Fungal Pathogen | Activity Metric | Result (mg/L or µg/ml) | Reference |
|---|---|---|---|---|
| 3-indolyl-3-hydroxy oxindole (3u) | Rhizoctonia solani | EC50 | 3.44 mg/L | mdpi.com |
| 3-indolyl-3-hydroxy oxindole (3h) | Botrytis cinerea | EC50 | 12.05 mg/L | mdpi.com |
| 3-indolyl-3-hydroxy oxindole (3u) | Botrytis cinerea | EC50 | 11.89 mg/L | mdpi.com |
| Pyrimidine derivative (5f) | Phomopsis sp. | % Inhibition | 100% at 50 µg/ml | nih.gov |
| Pyrimidine derivative (5o) | Phomopsis sp. | % Inhibition | 100% at 50 µg/ml | nih.gov |
| Pyrimidine derivative (5o) | Phomopsis sp. | EC50 | 10.5 µg/ml | nih.gov |
Antiviral Activity against Specific Pathogens (e.g., SARS-CoV-2, HSV-1)
The investigation into the antiviral properties of compounds with structural similarities to 7-pyrrolidinylindoles has yielded promising results, particularly against enveloped viruses like Herpes Simplex Virus-1 (HSV-1) and SARS-CoV-2. nih.govnih.gov While not indole derivatives themselves, antimicrobial peptoids, which are mimics of antimicrobial peptides, have shown potent in vitro antiviral activity against both HSV-1 and SARS-CoV-2. nih.govnih.govscitechdaily.com
The mechanism of action appears to be a direct effect on the viral structure, rendering the particles non-infective. nih.govnih.gov Cryo-electron microscopy has visualized the disruption of the viral envelope, a mechanism shared with some antimicrobial peptides. nih.govscitechdaily.com This approach is advantageous as it targets the physical structure of the virus rather than a specific viral enzyme, potentially reducing the likelihood of resistance development. scitechdaily.com For instance, two peptoids, MXB-4 and MXB-9, showed activity against SARS-CoV-2 with approximate IC50 values of 20 µg/mL and 7 µg/mL, respectively. nih.gov
Studies on Other Biological Systems (In vitro/Preclinical Non-human)
The biological investigations of 7-pyrrolidinylindole derivatives and their analogs extend beyond antiproliferative and antimicrobial activities. For example, platinum(II) complexes with 7-azaindole derivatives were studied for their interaction with biological macromolecules. plos.org Their hydrolytic stability and thermodynamic interactions with molecules like cysteine, reduced glutathione, and human serum albumin were assessed, providing insights into their potential behavior and fate in biological systems. plos.org Such studies are crucial for understanding the broader pharmacological profile of these compounds.
Antioxidant Activity
The antioxidant potential of indole derivatives, a broad class of heterocyclic compounds, has been a subject of significant research. nrfhh.com These compounds are recognized for their ability to scavenge free radicals and chelate pro-oxidant metal ions, thus mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. nrfhh.com The core indole structure is a common motif in naturally occurring antioxidants like melatonin (B1676174). nrfhh.com
Research into synthetic indole derivatives has further highlighted their antioxidant capabilities. For instance, studies on various pyrazole (B372694) derivatives containing an indole moiety have demonstrated significant antioxidant activity in DPPH radical scavenging assays. derpharmachemica.com Similarly, pyrrolo[2,3-b]quinoxaline derivatives have been identified as potent radical scavengers. rsc.org One study highlighted that ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate showed promising hydroxyl radical scavenging activity, comparable to reference antioxidants like Trolox and melatonin in non-polar environments. rsc.org Furthermore, derivatives of 7-chloroisatin (B1582877) have also exhibited noteworthy to excellent antioxidant activity in both in vitro and in vivo models. uobaghdad.edu.iq
While the broader class of indole derivatives shows considerable promise as antioxidants, specific in vitro or preclinical studies focusing solely on the antioxidant activity of "this compound" are not extensively documented in the reviewed literature. The antioxidant capacity of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione was found to be significantly dependent on the structure of the thioether fragment substituent. nih.gov
Below is a table summarizing the antioxidant activity of some studied indole derivatives, though not specifically "this compound".
| Compound/Derivative Class | Assay/Model | Key Findings | Reference(s) |
| Pyrazole derivatives (with indole) | DPPH radical scavenging | Compounds P9, P21, and P22 showed significant activity. | derpharmachemica.com |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | DPPH assay & computational | Demonstrated the greatest potential as a radical scavenger among tested derivatives. | rsc.org |
| 7-Chloroisatin derivatives | Total antioxidant capacity, DPPH scavenging, in vivo rat model | All tested compounds showed noteworthy to excellent antioxidant activity. | uobaghdad.edu.iq |
| 7-Thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione | Fe2+-dependent oxidation of adrenaline | Antiradical activity is highly dependent on the substituent's structure. | nih.gov |
Anti-inflammatory Pathways
Indole and its derivatives are well-established as possessing significant anti-inflammatory properties, with compounds like indomethacin (B1671933) being widely used non-steroidal anti-inflammatory drugs (NSAIDs). nrfhh.comnih.gov The anti-inflammatory effects of indole-based compounds are often mediated through the inhibition of key inflammatory pathways.
Preclinical studies on various indole derivatives have demonstrated their potential to modulate inflammatory responses. For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. nih.gov Some of these compounds were also suggested to exert their effects through the ferroptosis pathway. nih.gov
Another study on indole-based chalcone (B49325) derivatives identified their ability to suppress carrageenan-induced inflammation in animal models, with the mechanism appearing to be dependent on the NF-κB-sensitive transcriptional regulatory mechanism. tandfonline.com Similarly, certain indole-dithiocarbamate compounds effectively suppressed the expression of TNF-α, IL-6, IL-1β, VCAM-1, and ICAM-1 at the mRNA level in lung tissues. tandfonline.com Indole-chalcone hybrids have also shown promise as analgesic and anti-inflammatory agents in in vivo studies, suggesting their involvement in both central and peripheral pathways. acs.org Thiosemicarbazone derivatives containing an indole nucleus have demonstrated potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, with some showing greater selectivity for COX-2. researchgate.net
The table below summarizes the anti-inflammatory activity of various indole derivatives.
| Compound/Derivative Class | Model | Key Findings on Anti-inflammatory Pathways | Reference(s) |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced RAW264.7 cells | Inhibition of NO, IL-6, and TNF-α production; potential involvement of ferroptosis pathway. | nih.gov |
| Indole-based chalcone derivative | LPS-activated murine macrophages; Carrageenan-induced inflammation in rats | Activity appears dependent on NF-κB-sensitive transcriptional regulation. | tandfonline.com |
| Indole-dithiocarbamate compounds | In vivo lung tissue | Suppressed mRNA expression of TNF-α, IL-6, IL-1β, VCAM-1, and ICAM-1. | tandfonline.com |
| Indole-chalcone hybrids | Hot-plate test, tail-immersion test, carrageenan-induced paw edema | Exerted analgesic and anti-inflammatory effects through central and peripheral mechanisms. | acs.org |
| Thiosemicarbazone-indole derivatives | In vitro lymphoproliferation assay; in vivo carrageenan-induced edema | Inhibition of COX-2; suppression of edema. | researchgate.net |
Receptor Allosteric Modulation (e.g., CB1 Receptor)
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR) primarily located in the central nervous system, is a key therapeutic target for various conditions. nih.govtandfonline.com However, direct-acting (orthosteric) ligands for CB1 can have significant side effects. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a more nuanced approach to receptor modulation. nih.govnih.gov
Indole derivatives have been at the forefront of the development of CB1 receptor allosteric modulators since the discovery of the first such compounds by the company Organon. csic.es These initial indole-based molecules were found to be allosteric enhancers of agonist binding affinity but acted as allosteric inhibitors of agonist activity. csic.es This discovery spurred further research into the structure-activity relationships of indoles as CB1 receptor modulators. csic.es
Allosteric modulators can be classified as positive allosteric modulators (PAMs), which enhance the effect of the primary ligand, or negative allosteric modulators (NAMs), which reduce the effect. frontiersin.org Some may also exhibit "allo-agonism," where they activate the receptor in the absence of an orthosteric ligand. nih.gov The 2-phenylindole (B188600) class of compounds, for example, has been studied for its CB1R allosteric modulator properties, with some enantiomers showing both allosteric-agonist and positive allosteric modulator (ago-PAM) characteristics. frontiersin.org
While there is a substantial body of research on indole derivatives as CB1 receptor allosteric modulators, specific studies detailing the allosteric modulation of the CB1 receptor by "this compound" are not specified in the reviewed literature. The existing research focuses more broadly on indole-2-carboxamides and other related structures. tandfonline.com
The following table presents examples of indole derivatives and their role as CB1 receptor allosteric modulators.
| Compound/Derivative Class | Type of Modulation | Key Findings | Reference(s) |
| Indole-2-carboxamides (e.g., Org27569) | Negative Allosteric Modulator (NAM) | First identified allosteric modulators of CB1; enhance agonist binding but inhibit activity. | tandfonline.comcsic.esfrontiersin.org |
| 2-Phenylindole derivatives (e.g., GAT591, GAT593) | Ago-Positive Allosteric Modulator (ago-PAM) | Exhibit both allosteric agonist and positive allosteric modulator properties. | frontiersin.org |
Structure Activity Relationship Sar Studies of 7 Pyrrolidinylindole Scaffolds
Impact of Indole (B1671886) Ring Substituents on Biological Activity
The indole ring, a common motif in many biologically active compounds, offers multiple positions for substitution, allowing for the fine-tuning of a molecule's properties. researchgate.netchula.ac.th Modifications to the indole ring of the 7-pyrrolidinylindole scaffold can significantly impact its biological activity by altering its electronic and steric characteristics, thereby influencing its interaction with biological targets. mdpi.com
Positional Effects of Substitution (e.g., C-7 versus other positions)
The position of the pyrrolidinyl group on the indole ring is a critical determinant of biological activity. The attachment at the C-7 position is a key feature of the scaffold. While direct comparisons of the 7-pyrrolidinylindole scaffold with isomers where the pyrrolidine (B122466) ring is at other positions on the indole are not extensively detailed in the provided information, the focus on C-7 functionalization in several studies suggests its importance for specific biological targets. mdpi.com For instance, the synthesis of 7-indolyl 3-aryl pyrrolidine and pyrrolidinones was pursued as mimics of the DCAF15 binder E7820, highlighting the significance of the C-7 linkage. mdpi.com
In the broader context of indole derivatives, the position of substituents is known to be crucial. For example, in 7-azaindole (B17877) analogs, positions 1, 3, and 5 are identified as highly active sites for substitution to achieve anticancer activity. nih.gov This underscores the principle that the spatial arrangement of functional groups on the indole core dictates the molecule's interaction with its biological target.
Electronic and Steric Effects of Substituents
The electronic and steric properties of substituents on the indole ring play a pivotal role in modulating biological activity. rsc.orgrsc.org Electron-donating groups can increase the electron density of the indole ring, potentially enhancing interactions with electron-deficient pockets in a target protein. Conversely, electron-withdrawing groups can decrease the electron density, which may be favorable for other types of interactions. lookchemmall.com
Steric hindrance is another significant factor. pressbooks.pub Bulky substituents can influence the conformation of the molecule and may either promote or hinder its binding to a target. For example, in the context of other heterocyclic compounds, bulky alkyl groups are often used to direct substitution to less sterically hindered positions. pressbooks.pub
Specific Group Modifications (e.g., halogens, methoxy (B1213986), methyl, trifluoromethyl)
Specific functional groups introduced onto the indole ring can have profound and often predictable effects on biological activity.
Halogens: The introduction of halogens like chlorine can have a significant impact. For instance, in a series of N-[arylsulfonyl]-1H-pyrrole-2-carboxamides, which share some structural similarities with the indole scaffold, the presence and position of chlorine atoms on the pyrrole (B145914) ring influenced binding to DCAF15. mdpi.com
Methoxy Groups: Methoxy groups are often used to explore the electronic and steric requirements of a binding pocket. In a study on hemilabile (P^N) ligands, a methoxy group at the -C5 position of an aryl ring led to an electronically rich ligand that outperformed others in certain catalytic reactions. chemrxiv.org
Methyl Groups: The addition of methyl groups can enhance lipophilicity and explore steric tolerance in a binding site.
Trifluoromethyl Groups: The trifluoromethyl group is a strong electron-withdrawing group and can significantly alter the electronic properties of the indole ring. In a study of G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF3 substituent on a pyrrolidine scaffold was shown to favor a specific conformation necessary for activity. nih.gov
Role of the Pyrrolidine Ring Modifications in Activity and Selectivity
Substituent Effects on Pyrrolidine Nitrogen (N-aryl, N-benzyl)
The nitrogen atom of the pyrrolidine ring is a common site for substitution, and the nature of the substituent can dramatically alter the compound's properties. nih.gov
N-aryl Substituents: The introduction of an aryl group on the pyrrolidine nitrogen can lead to compounds with significant biological activity. In the development of DCAF15 binders, N-aryl pyrrolidine analogs were synthesized and evaluated. mdpi.com A carboxylic acid group on the N-aryl moiety was found to be crucial for activity, likely due to its ability to form charge interactions with the target protein. mdpi.com The corresponding methyl esters showed little to no activity. mdpi.com
N-benzyl Substituents: N-benzyl groups are another common modification. In the context of pyrrolomorphinans, an N-benzyl substituent was found to enhance delta-opioid antagonist activity. nih.gov The synthesis of N-benzyl pyrrolidine analogs in the indole series has also been explored. mdpi.com
Substitutions at C-2, C-3, C-4, and C-5 of the Pyrrolidine Ring
Substitution at the carbon atoms of the pyrrolidine ring allows for the exploration of the three-dimensional space of the binding pocket and can lock the ring into specific conformations. nih.gov
Substitutions at C-2: Substituents at the C-2 position of the pyrrolidine ring can influence the basicity of the nitrogen atom. nih.gov
Substitutions at C-3: In a series of pyrrolidine sulfonamides, fluorophenyl substituents at the C-3 position resulted in better in vitro potency. nih.gov
Substitutions at C-4: Substituents at the C-4 position are known to affect the puckering of the pyrrolidine ring, which can be crucial for biological activity. nih.govnih.gov For example, a cis-4-CF3 substituent was found to favor a pseudo-axial conformation of other groups on the ring, which was important for activity as GRP40 agonists. nih.gov The introduction of a bulky tert-butyl group at C-4 has been shown to strongly favor a pseudoequatorial orientation, leading to specific ring puckering. nih.gov
Substitutions at C-5: While less commonly discussed in the provided context, substitution at C-5 would also be expected to influence the conformation and interaction of the pyrrolidine ring with its target.
Emerging Research Applications of 7 Pyrrolidinylindole Derivatives
Development as Chemical Probes for Biological Pathway Elucidation
The unique structural features of 7-pyrrolidinylindole derivatives make them promising candidates for the development of chemical probes. These tools are essential for visualizing and understanding complex biological processes at the molecular level. thermofisher.com
Fluorescent probes, a key type of chemical probe, are designed to emit light upon interacting with a specific target or in response to changes in their microenvironment. thermofisher.com The indole (B1671886) scaffold, with its inherent fluorescence, serves as a foundational element. By strategically modifying the pyrrolidinyl and indole moieties, researchers can fine-tune the photophysical properties of these molecules, such as their absorption and emission wavelengths, quantum yield, and sensitivity to environmental factors like pH or viscosity. mdpi.com
For instance, derivatives can be designed to act as "turn-on" fluorescent sensors. In their native state, these probes may be non-fluorescent, but upon binding to a specific biomolecule or entering a particular cellular compartment, a conformational change or chemical reaction can restore their fluorescence. lumiprobe.com This approach has been successfully employed to develop probes for various biological targets and processes, including the detection of reactive oxygen species and changes in cellular viscosity. mdpi.comnih.gov
The development of such probes based on the 7-pyrrolidinylindole scaffold could enable researchers to:
Visualize the localization and dynamics of specific proteins or enzymes within living cells.
Monitor changes in the cellular microenvironment associated with disease states. revvity.com
Screen for potential drug candidates that modulate the activity of a particular biological pathway.
Interactive Table 1: Examples of Fluorescent Probe Mechanisms
| Probe Type | Mechanism of Action | Potential Application for 7-Pyrrolidinylindole Derivatives |
| Turn-On Sensor | Fluorescence is activated upon binding to a target or a change in the environment. | Designing a probe that becomes fluorescent only when it binds to a specific enzyme's active site. |
| FRET-based Probe | Involves two fluorophores, a donor and an acceptor. Changes in their proximity, often due to a biological event, alter the fluorescence signal. thermofisher.com | Creating a probe where the 7-pyrrolidinylindole is the donor and a quencher is attached via a linker that is cleaved by a specific protease. |
| Environment-Sensitive Probe | Fluorescence properties change in response to polarity, viscosity, or pH. | Developing a probe to map viscosity changes within cellular organelles like mitochondria. mdpi.com |
Use in Preclinical Research Models for Mechanistic Investigations (Non-human)
Preclinical research models, particularly in vivo animal models, are indispensable for understanding the mechanisms of disease and evaluating the potential of new therapeutic agents. google.com 7-Pyrrolidinylindole derivatives are increasingly being utilized in such models to investigate fundamental biological questions. rvo.nlipaustralia.gov.au
In non-human preclinical models, these derivatives can be used to:
Validate drug targets: By observing the physiological effects of a compound that specifically interacts with a particular protein, researchers can gain confidence that this protein is a valid target for therapeutic intervention.
Elucidate disease mechanisms: Compounds that modulate a specific biological pathway can be used to study the role of that pathway in the development and progression of a disease.
Assess pharmacokinetic and pharmacodynamic properties: Animal models allow for the study of how the body absorbs, distributes, metabolizes, and excretes a compound (pharmacokinetics), as well as its biochemical and physiological effects (pharmacodynamics).
The data gathered from these preclinical studies are essential for making informed decisions about which compounds should advance to clinical trials in humans.
Exploration in Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues
A revolutionary approach in drug discovery is the development of technologies that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. nurixtx.com Two such technologies are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. nih.gov The unique structural characteristics of 7-pyrrolidinylindole derivatives make them intriguing candidates for incorporation into these novel therapeutic modalities.
PROTACs are heterobifunctional molecules that consist of two key components: a ligand that binds to the target protein of interest and a ligand that recruits an E3 ubiquitin ligase. These two components are connected by a chemical linker. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.gov
Molecular glues , on the other hand, are small molecules that induce a novel interaction between an E3 ligase and a target protein that would not normally occur. nih.gov The molecular glue essentially "glues" the two proteins together, leading to the target's degradation.
The 7-pyrrolidinylindole scaffold could potentially serve as a core structure for either the target-binding ligand or the E3 ligase-recruiting ligand in a PROTAC, or even act as a molecular glue itself. The versatility of indole chemistry allows for the attachment of various functional groups to both the indole and pyrrolidine (B122466) rings, enabling the fine-tuning of binding affinities and linker properties.
Interactive Table 2: Components of a PROTAC
| Component | Function | Potential Role for 7-Pyrrolidinylindole Scaffold |
| Target-Binding Ligand | Binds specifically to the disease-causing protein. | The 7-pyrrolidinylindole core could be modified to bind to the active site or an allosteric site of a target protein. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or VHL. | The scaffold could be adapted to bind to the ligand-binding domain of an E3 ligase. |
| Linker | Connects the two ligands and determines the spatial orientation of the ternary complex. | The indole or pyrrolidine ring could serve as an anchor point for attaching the linker. |
The exploration of 7-pyrrolidinylindole derivatives in this context is still in its early stages, but it represents a promising frontier for the development of new medicines that can target proteins previously considered "undruggable." nih.gov
Application in Materials Science for Non-Linear Optics (NLO)
Beyond their biological applications, indole derivatives have garnered significant attention in the field of materials science, particularly for their non-linear optical (NLO) properties. scirp.org NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for a variety of advanced optical technologies. nih.govrsc.org
The 7-((2S)Pyrrolidin-2-YL)indole scaffold provides a framework for creating molecules with significant second- and third-order NLO properties. mdpi.com By strategically adding substituents to the indole and pyrrolidine rings, researchers can enhance the intramolecular charge transfer characteristics, which are key to achieving a large NLO response. nih.gov
Potential applications for 7-pyrrolidinylindole-based NLO materials include:
Optical switching and data storage: Materials with large third-order NLO susceptibility are essential for developing all-optical switches and high-density optical data storage devices.
Frequency conversion: Second-order NLO materials can be used for second-harmonic generation (SHG), a process that converts laser light from one frequency to double that frequency. nih.gov
Optical limiting: These materials can be used to protect sensitive optical sensors and human eyes from high-intensity laser beams.
The synthesis and characterization of novel 7-pyrrolidinylindole derivatives with enhanced NLO properties is an active area of research with the potential to contribute to the development of next-generation photonic and optoelectronic devices. scirp.orgrsc.org
Contribution to Indole Alkaloid Research and Biosynthetic Studies
Indole alkaloids are a large and structurally diverse class of natural products that exhibit a wide range of biological activities. nih.gov Many of these compounds have complex, polycyclic structures that present significant challenges to synthetic chemists. The 7-pyrrolidinylindole core is a recurring motif in some of these natural products and serves as a valuable building block in their total synthesis. mdpi.com
Studying the synthesis of 7-pyrrolidinylindole derivatives provides insights into the development of new synthetic methodologies that can be applied to the construction of more complex indole alkaloids. mdpi.com This includes the development of novel cyclization strategies, asymmetric synthesis techniques to control the stereochemistry of the pyrrolidine ring, and methods for the selective functionalization of the indole nucleus. nih.gov
Furthermore, understanding the biosynthesis of 7-pyrrolidinylindole-containing natural products can inspire new synthetic approaches. nih.govrsc.org By mimicking the enzymatic reactions that occur in nature, chemists can often devise more efficient and environmentally friendly synthetic routes. beilstein-journals.org The study of how organisms construct these molecules can also lead to the discovery of novel enzymes with potential applications in biocatalysis.
The interplay between total synthesis, biosynthetic studies, and the development of new synthetic methods is a hallmark of modern organic chemistry. springernature.com The 7-pyrrolidinylindole scaffold sits (B43327) at the crossroads of these disciplines, providing a platform for both fundamental research and the creation of novel molecules with potential applications in medicine and beyond.
Future Directions and Research Gaps in 7 Pyrrolidin 2 Yl Indole Chemistry and Biology
Advancements in Stereoselective and Sustainable Synthetic Methodologies
The synthesis of structurally precise molecules like 7-((2S)-pyrrolidin-2-yl)indole is foundational to its study. Future research must prioritize the development of synthetic routes that are not only efficient but also stereoselective and environmentally sustainable. A significant research gap exists in methods for the direct and regioselective functionalization of the indole (B1671886) C7 position, which is less reactive than other positions on the ring.
| Methodology | Current Limitations | Future Direction & Potential Advantages |
| Traditional Linear Synthesis | Multiple steps, low overall yield, significant waste generation, harsh reaction conditions. | Catalytic C-H Functionalization |
| Chiral Resolution | Inefficient (max 50% yield), requires additional steps. | Asymmetric Catalysis |
| Stoichiometric Reagents | Poor atom economy, generation of stoichiometric byproducts. | Multicomponent Reactions (MCRs) |
| Organic Solvents | Environmental and health concerns, costly to purchase and dispose of. | Green Solvents (e.g., Water, Ethanol) |
High-Resolution Structural Biology of Compound-Target Complexes
A critical gap in the current understanding of 7-((2S)-pyrrolidin-2-yl)indole is the lack of detailed structural information on how it interacts with its biological targets. While the broader class of indole derivatives is known to interact with numerous proteins, specific data for this compound is absent. researchgate.net Future research must aim to obtain high-resolution three-dimensional structures of the compound bound to its protein targets using techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM).
Such structural data are invaluable for drug discovery, providing a precise map of the binding pocket and revealing key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov This information can confirm the binding mode predicted by computational models and guide the rational, structure-based design of new analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov Engineering protein variants to facilitate crystallization can be a valuable strategy to achieve high-resolution structures. nih.gov
| Structural Information Gained | Implication for Drug Discovery |
| Precise Binding Orientation | Confirms the mode of action and validates computational predictions. |
| Key Amino Acid Interactions | Identifies specific residues crucial for binding affinity and selectivity. |
| Conformational Changes | Reveals how the compound binding affects protein structure and function. |
| Solvent-Mediated Interactions | Elucidates the role of water molecules in the binding site, offering new design opportunities. |
Refined Computational Models for Predictive Design
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel compounds. indexcopernicus.com For 7-((2S)-pyrrolidin-2-yl)indole, a significant future direction lies in the development and application of more sophisticated and predictive computational models. While standard techniques like molecular docking are useful, there is a need for more refined approaches to overcome existing limitations in accurately predicting binding affinity and selectivity. indexcopernicus.comnih.gov
Future efforts will likely involve the use of advanced molecular dynamics (MD) simulations to explore the conformational flexibility of both the compound and its target protein, providing a more dynamic picture of the binding process. indexcopernicus.com The application of quantum mechanics/molecular mechanics (QM/MM) methods can offer higher accuracy in calculating interaction energies. Furthermore, the integration of artificial intelligence and machine learning (AI/ML) can be used to build robust quantitative structure-activity relationship (QSAR) models. mdpi.com These models, trained on large datasets of related indole derivatives, could predict the biological activity of novel, untested analogues, thereby prioritizing synthetic efforts. In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles will also be crucial for designing compounds with better drug-like properties. indexcopernicus.comindexcopernicus.com
| Computational Tool | Current Application | Future Refinement & Goal |
| Molecular Docking | Predicts binding poses and scores interactions. | Enhanced Scoring Functions: Improve accuracy in predicting binding affinity. |
| Molecular Dynamics (MD) | Simulates molecular motion over time. | Long-Scale Simulations: Better capture of large-scale conformational changes and protein dynamics. |
| QSAR Modeling | Correlates chemical structure with biological activity. | AI/Machine Learning Models: Develop more predictive models from larger, more diverse datasets. |
| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity profiles. | Mechanism-Based Models: Predict specific metabolic pathways and potential for drug-drug interactions. |
Identification of Novel Biological Targets and Pathways
The full therapeutic potential of 7-((2S)-pyrrolidin-2-yl)indole is likely untapped due to an incomplete understanding of its biological targets. The indole scaffold is present in compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, suggesting a wide range of potential protein interactions. nih.govmdpi.comnih.gov A major research gap is the systematic identification of the specific molecular targets and cellular pathways modulated by this particular compound.
Future research should employ unbiased, large-scale screening approaches to deconvolve its mechanism of action. Techniques such as chemical proteomics, including activity-based protein profiling (ABPP) and affinity chromatography coupled with mass spectrometry, can identify direct protein binding partners from complex cellular lysates. Concurrently, genetic approaches like CRISPR-based functional genomics screens can identify genes that are essential for the compound's activity, thereby implicating specific pathways. The integration of these experimental findings with computational target prediction algorithms will provide a powerful strategy for nominating and validating novel biological targets. nih.gov
| Target Identification Method | Principle | Potential Outcome for 7-((2S)-pyrrolidin-2-yl)indole |
| Chemical Proteomics | Uses the compound as a "bait" to capture and identify binding proteins from cell extracts. | Direct identification of primary and secondary protein targets. |
| CRISPR/Cas9 Screening | Identifies genes whose knockout confers resistance or sensitivity to the compound. | Elucidation of essential pathways and potential resistance mechanisms. |
| Thermal Proteome Profiling | Measures changes in protein thermal stability across the proteome upon compound binding. | Identification of target engagement in a cellular context. |
| Computational Target Prediction | Uses ligand shape and property similarity to predict targets based on known drug-target interactions. | Generation of testable hypotheses for experimental validation. |
Exploration of Multimodal Biological Activities
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. Consequently, drugs that act on a single target may have limited efficacy. The concept of polypharmacology, where a single molecule modulates multiple targets, is an increasingly important paradigm in drug discovery. frontiersin.org The diverse biological activities reported for indole alkaloids suggest that they are well-suited for such multimodal actions. nih.govmdpi.com
A significant future direction for 7-((2S)-pyrrolidin-2-yl)indole is to move beyond a one-compound, one-target approach and systematically explore its potential to engage multiple targets. This involves screening the compound against broad-based panels of pharmacologically relevant targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Understanding this broader activity profile can uncover unexpected therapeutic opportunities or explain complex biological effects. This knowledge could enable the rational design of multitargeted agents with superior efficacy or the strategic use of the compound in combination therapies.
| Screening Approach | Scope | Potential Insights |
| Kinase Profiling Panels | Screens against hundreds of human kinases. | Identification of effects on cell signaling, proliferation, and survival pathways. |
| Receptor Binding Panels | Screens against a wide range of GPCRs, nuclear receptors, and ion channels. | Uncovering of novel activities related to neurotransmission and metabolic regulation. |
| Phenotypic Screening | Assesses compound effects in complex, cell-based models of disease. | Discovery of activity against disease-relevant phenotypes without prior knowledge of the target. |
| Enzyme Inhibition Panels | Screens against various classes of enzymes (e.g., proteases, phosphatases). | Identification of effects on diverse cellular processes. |
Integration with Systems Biology Approaches for Comprehensive Understanding
To fully comprehend the biological impact of 7-((2S)-pyrrolidin-2-yl)indole, it is necessary to move from a reductionist view to a holistic, systems-level perspective. A major research gap is the integration of molecular-level findings into the broader context of cellular networks and physiology. Systems biology provides the tools and frameworks to achieve this comprehensive understanding. frontiersin.org
Future research should leverage "omics" technologies to capture the global cellular response to the compound. This includes transcriptomics (to measure changes in gene expression), proteomics (to quantify protein abundance and post-translational modifications), and metabolomics (to profile changes in cellular metabolites). Integrating these multi-omics datasets using computational and network biology tools can reveal how the compound perturbs cellular networks, identify key signaling nodes, and uncover downstream functional consequences. frontiersin.org This approach can provide a detailed mechanism-of-action "fingerprint," facilitate the discovery of biomarkers for predicting treatment response, and offer a more rational basis for developing combination therapies.
| 'Omics' Technology | Data Generated | Biological Question Addressed |
| Transcriptomics (RNA-Seq) | Genome-wide gene expression changes. | Which signaling pathways and biological processes are transcriptionally regulated by the compound? |
| Proteomics | Global changes in protein levels and modifications (e.g., phosphorylation). | How does the compound alter protein signaling networks and cellular machinery? |
| Metabolomics | Changes in the levels of small-molecule metabolites. | What is the impact of the compound on cellular metabolism and bioenergetics? |
| Network Biology | Integrated models of molecular interactions. | How do the compound's effects propagate through cellular networks to produce a physiological outcome? |
Q & A
Q. What documentation standards ensure reproducibility in academic publications?
- Methodological Answer : Follow ICMJE guidelines: report chemical suppliers, catalog numbers, purity, and storage conditions. Include step-by-step synthetic protocols, reaction monitoring data (TLC/Rf values), and characterization spectra. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
